
Vanadium(V) oxytriisopropoxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropoxyvanadium(V) oxide can be synthesized through the reaction of vanadium(V) oxide with isopropanol. The reaction typically occurs under an inert atmosphere to prevent moisture from affecting the process. The reaction conditions include a temperature range of 80-82°C under reduced pressure (2 mmHg) .
Industrial Production Methods
In industrial settings, the production of triisopropoxyvanadium(V) oxide involves the use of high-purity vanadium(V) oxide and isopropanol. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The final product is then purified through distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Triisopropoxyvanadium(V) oxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: It can undergo substitution reactions with other ligands[][3].
Common Reagents and Conditions
Common reagents used in reactions with triisopropoxyvanadium(V) oxide include:
Ethanol: Used in substitution reactions.
Acetylacetonate: Used in the formation of neutral oxovanadium complexes.
Major Products Formed
The major products formed from reactions involving triisopropoxyvanadium(V) oxide include:
Vanadium pentoxide: Formed through oxidation reactions.
Neutral oxovanadium complexes: Formed through reactions with ethoxide and acetylacetonate ligands.
Scientific Research Applications
Catalytic Applications
Vanadium(V) oxytriisopropoxide is primarily recognized for its role as a catalyst in various chemical reactions:
- Asymmetric Transfer Hydrogenation : VTIP serves as a precursor for neutral oxovanadium complexes that are utilized in asymmetric transfer hydrogenation processes, which are crucial for synthesizing chiral compounds .
- Catalysis in Organic Reactions : The compound is employed in several organic transformations, including oxidation reactions and the synthesis of complex organic molecules. Its ability to facilitate reactions under mild conditions makes it valuable in green chemistry .
Energy Storage and Conversion
The potential of VTIP in energy applications is significant:
- Lithium-Ion Batteries : VTIP can be used as a precursor for vanadium oxide materials, which are known to enhance the electrochemical performance of lithium-ion batteries. Research indicates that vanadium-doped materials improve charge capacity and cycling stability .
- Supercapacitors : The compound's unique properties allow it to be integrated into supercapacitor designs, improving energy density and charge/discharge rates due to its high conductivity and structural stability .
Thin Film Deposition
This compound is also utilized in the production of thin films:
- Atomic Layer Deposition (ALD) : VTIP is commonly used as a precursor in ALD processes for creating thin films of vanadium pentoxide (V2O5). These films are important for applications in electronics and optoelectronics, such as sensors and transistors .
- Functional Coatings : The compound can be applied to create protective coatings that enhance the durability and functionality of surfaces in various industrial applications .
Case Study 1: Asymmetric Synthesis Using VTIP
A study demonstrated the effectiveness of vanadium complexes derived from VTIP in asymmetric synthesis, achieving high enantioselectivity in the hydrogenation of ketones. The reaction conditions were optimized to maximize yield while minimizing by-products.
Case Study 2: Vanadium-Doped Lithium-Ion Battery Anodes
Research on lithium-ion batteries incorporating vanadium-doped titanium dioxide showed improved electrochemical performance compared to standard materials. The use of VTIP facilitated the synthesis of the doped material, resulting in higher discharge capacities and better cycling stability over extended use.
Summary Table of Applications
Application Area | Specific Use Case | Benefits |
---|---|---|
Catalysis | Asymmetric transfer hydrogenation | High enantioselectivity |
Energy Storage | Lithium-ion battery anodes | Enhanced charge capacity |
Energy Storage | Supercapacitors | Improved energy density |
Thin Film Deposition | Atomic layer deposition of V2O5 | High-quality thin films |
Functional Coatings | Protective coatings for industrial applications | Increased durability |
Mechanism of Action
The mechanism of action of triisopropoxyvanadium(V) oxide involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets such as organic substrates and promotes the formation of desired products through oxidation, reduction, and substitution reactions. The pathways involved include the formation of intermediate complexes that facilitate the reaction process .
Comparison with Similar Compounds
Similar Compounds
- Vanadium(V) trichloride oxide
- Vanadium(V) triethoxide oxide
- Vanadium(V) tri-n-propoxide oxide
Uniqueness
Triisopropoxyvanadium(V) oxide is unique due to its high catalytic activity and selectivity in various chemical reactions. Its ability to form stable oxovanadium complexes with ethoxide and acetylacetonate ligands makes it a valuable compound in both research and industrial applications .
Biological Activity
Vanadium(V) oxytriisopropoxide (VTIP), an organovanadium compound, has garnered interest in various fields, particularly due to its biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of VTIP, exploring its mechanisms of action, effects on cellular systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula and a molecular weight of 244.2 g/mol. In this compound, vanadium is in the +5 oxidation state, coordinated with one oxo group and three isopropoxide ligands. This coordination results in a stable complex that is sensitive to air and moisture, necessitating careful handling and storage under inert conditions .
Oxidative Stress and Lipid Peroxidation
Vanadium compounds, including VTIP, are known to induce oxidative stress by generating reactive oxygen species (ROS). The production of ROS can lead to lipid peroxidation (LPO), a process that damages cellular membranes and alters cellular functions. Studies indicate that vanadium can either exacerbate oxidative damage or exhibit protective effects depending on its concentration and the specific vanadium species involved .
- Lipid Peroxidation Mechanism : LPO involves the oxidation of polyunsaturated fatty acids, leading to the formation of free radicals and secondary products that can further propagate oxidative damage. The balance between ROS production and antioxidant defenses is crucial in determining the overall impact of vanadium compounds on cellular health .
Cytotoxicity and Cell Viability
In vitro studies have demonstrated that VTIP exhibits cytotoxic properties. For instance, research involving organometallic polymers incorporating VTIP showed significant toxicity towards various cell lines. The cytotoxicity was attributed to the leaching of vanadium from the polymer matrix, which resulted in decreased cell viability as measured by MTT assays .
1. Vanadium Compounds and Antioxidant Defense
A notable study highlighted that treatment with certain vanadium complexes could enhance glutathione levels in adipose tissue, suggesting a potential role in antioxidant defense mechanisms. This duality—where vanadium can act both as an oxidative agent and an antioxidant—underscores the complexity of its biological interactions .
2. Cytotoxic Effects in 3D Printed Biomaterials
Research on hybrid organometallic polymer-based biomaterials revealed that while polymers incorporating aluminum and titanium exhibited low toxicity, those containing VTIP were cytotoxic. This finding emphasizes the need for careful evaluation of vanadium-containing materials in biomedical applications .
Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Oxidative Stress Induction | Increased ROS production | Lipid peroxidation leading to cellular damage |
Cytotoxicity | Decreased cell viability | Leaching of vanadium ions from polymer matrices |
Antioxidant Potential | Enhanced glutathione levels | Modulation of antioxidant defense mechanisms |
Q & A
Basic Research Questions
Q. What are the common synthesis methods for Vanadium(V) oxytriisopropoxide-derived thin films, and how do processing parameters affect film quality?
Methodological Answer: this compound (VTIP) is widely used in vapor-phase deposition techniques like atomic layer deposition (ALD) and chemical vapor deposition (CVD). Key parameters include:
- ALD Cycles : Increasing ALD cycles (200–800 cycles) linearly correlates with film thickness (4–16 nm for V₂O₅) .
- Precursor Reactivity : Oxygen plasma or H₂O₂ enhances ligand exchange during ALD, forming uniform V₂O₅ films .
- Post-Annealing : Annealing ALD-deposited V₂O₅ at 400–500°C in inert/reducing atmospheres converts it to VO₂ or VOx phases .
- Dip-Coating : Solutions of VTIP in isopropanol/acetylacetone yield amorphous V₂O₅ films after annealing at 500°C .
Method | Substrate | Key Parameters | Outcome | Ref. |
---|---|---|---|---|
ALD | SiO₂/Si | 500 cycles, O₂ plasma | 10 nm V₂O₅ | |
CVD | SiO₂/Si | V₂O₅ powder precursor | VO₂ nanobeams | |
Dip-Coating | Porous Si | 3 cycles, 500°C annealing | Crystalline V₂O₅ |
Q. How is this compound utilized in the synthesis of V₂O₅-based materials for energy applications?
Methodological Answer: VTIP is a precursor for V₂O₅ in lithium-ion batteries and solar cells:
- MOF-Templated Synthesis : Reaction with ZIF-67 forms Co₃O₄@Co₃V₂O₈ hollow nanoboxes, enhancing Li-ion storage capacity .
- Hole-Transport Layers (HTLs) : Sol-gel processing of VTIP yields hydrated V₂O₅ layers for organic solar cells, achieving 516 eV XPS peaks (V⁴⁺/V⁵⁺ mix) .
- Hybrid MBE : VTIP serves as an oxygen source for epitaxial LaVO₃ films, enabling stoichiometric growth .
Q. What analytical techniques are critical for characterizing VTIP-grafted surfaces?
Methodological Answer:
- 51V-NMR : Detects grafting efficiency by tracking VTIP-phenol adducts in chloroform .
- DFT Calculations : Models ligand-substrate interactions (e.g., VO₄ sites on SiO₂) .
- Thermogravimetric Analysis (TGA) : Quantifies ligand elimination during pyrolysis (e.g., 2→3 conversion on SiO₂-700) .
Advanced Research Questions
Q. How do ALD parameters influence the catalytic performance of VTIP-derived VOx species in oxidative dehydrogenation (ODH)?
Methodological Answer:
- ALD Cycle Tuning : 200 cycles produce isolated VOx monomers on Al₂O₃, favoring olefin selectivity in cyclohexane ODH. Higher cycles form polyvanadates, promoting benzene formation .
- Substrate Effects : SiO₂-700 supports yield tetrahedral VO₄ sites via SOMC grafting, outperforming traditional impregnated catalysts .
- Thermal Stability : Above 100°C, VTIP decomposes via β-H transfer, necessitating low-temperature ALD for intact VO₄ structures .
Catalyst | ODH Reaction | TON | Selectivity | Ref. |
---|---|---|---|---|
VOx/Al₂O₃ (200 cycles) | Cyclohexane → Olefins | 120 | 85% | |
VO₄/SiO₂-700 | Ethylbenzene → Styrene | 500 | 92% |
Q. What mechanisms explain the size-selective catalytic behavior of VTIP complexes in confined spaces?
Methodological Answer:
- Hemicryptophane Cavities : VTIP-derived cages (Set II) exhibit Michaelis-Menten kinetics in sulfoxidation, with a TON of 10,000 due to transition-state stabilization in 8–10 Å cavities .
- Ligand Design : Binaphthol units in Set II enhance enantioselectivity (up to 90% ee) by restricting substrate orientation .
- Competitive Inhibition : Larger substrates (e.g., thioanisole derivatives) block active sites, reducing activity by 70% .
Q. How can thermal decomposition of VTIP be mitigated during vapor-phase deposition?
Methodological Answer:
- Low-Temperature ALD : Sub-100°C processes with H₂O₂ co-reactants avoid β-H elimination .
- Precursor Pulsing : Short VTIP exposure times (0.1 s pulses) reduce thermal degradation in hybrid MBE .
- Oxygen Gradients : Combinatorial approaches balance VTIP-derived O²⁻ with metallic V fluxes to stabilize VO₂ phases .
Q. Data Contradictions and Resolutions
- Thermal Decomposition Threshold : reports VTIP decomposition >100°C, while uses VTIP at higher temperatures. Resolution: Oxygen-rich environments in combinatorial MBE suppress decomposition .
- V⁴⁺ in V₂O₅ Films : XPS detects V⁴⁺ in hydrated films ( ) but not in crystalline V₂O₅. Resolution: Hydration or organic residues stabilize mixed oxidation states .
Properties
IUPAC Name |
oxovanadium;propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.O.V/c3*1-3(2)4;;/h3*3-4H,1-2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSPCDMLWUHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.O=[V] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24O4V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904393 | |
Record name | Vanadyl triisopropoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Vanadium(V) triisopropoxide oxide | |
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URL | https://haz-map.com/Agents/21834 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5588-84-1 | |
Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanadium, oxotris(2-propanolato)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vanadyl triisopropoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxotris(propan-2-olato)vanadium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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